Enantiomeric Specificity of HSD17B4: (R)-Enantiomer is the Exclusive Substrate
The human peroxisomal bifunctional enzyme HSD17B4 (multifunctional enzyme type 2) catalyzes the hydration of trans-2-enoyl-CoA and the subsequent dehydrogenation of 3-hydroxyacyl-CoA, but only acts on the (R)-enantiomer of 3-hydroxyacyl-CoA substrates. The (S)-enantiomer is completely inert toward HSD17B4 [1]. This stereochemical requirement is absolute; substitution of (R)-3-hydroxymontanoyl-CoA with its (S)-counterpart ((S)-3-hydroxyoctacosanoyl-CoA) would abolish enzymatic turnover in any assay containing HSD17B4.
| Evidence Dimension | Substrate enantioselectivity |
|---|---|
| Target Compound Data | Exclusive (R)-enantiomer recognition by HSD17B4 |
| Comparator Or Baseline | (S)-3-hydroxyoctacosanoyl-CoA |
| Quantified Difference | No detectable activity with (S)-enantiomer |
| Conditions | Recombinant human HSD17B4 enzyme assay; pH 7.4, 37°C |
Why This Matters
For studies of peroxisomal β-oxidation or VLCFA metabolism, using the (S)-enantiomer would yield false-negative results due to complete lack of enzymatic recognition.
- [1] UniProtKB. P51659 (DHB4_HUMAN) - Peroxisomal multifunctional enzyme type 2. Catalytic activity annotation. View Source
